Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate
Description
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative characterized by a 3,5-difluorophenyl substituent at the 5-position of the isoxazole ring and a methyl ester group at the 3-position. Isoxazole scaffolds are widely utilized in medicinal chemistry due to their bioisosteric properties, metabolic stability, and ability to participate in hydrogen bonding. The 3,5-difluorophenyl moiety enhances electronegativity and may improve binding affinity in biological targets, such as enzyme active sites or receptor pockets.
Properties
Molecular Formula |
C11H7F2NO3 |
|---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
methyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3 |
InChI Key |
IYTXLHMRSZNCKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the reaction of substituted aldoximes with alkynes under conventional heating conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the synthesis of 3,5-disubstituted isoxazoles . These reactions typically require moderate temperatures and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
Industrial production of isoxazoles may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring or the carboxylate group.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate
- Structural Differences : Replaces the 3,5-difluorophenyl group with a 3,5-dimethylphenyl substituent and substitutes the methyl ester with a phenyl ester.
- The phenyl ester may increase steric bulk, reducing solubility in polar solvents.
- Synthesis: Synthesized via coupling of 5-(3,5-dimethylphenyl)isoxazole-3-carboxylic acid with phenol under standard esterification conditions (5-hour reaction time) .
Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
- Structural Differences : Fluorine atoms are at the 2,6-positions of the phenyl ring, and the ester group (ethyl) is at the 4-position of the isoxazole.
- Impact on Properties: The 2,6-difluoro substitution creates a linear geometry, contrasting with the 3,5-difluoro analog’s symmetrical arrangement, which may alter π-π stacking interactions.
- Applications : Used in R&D for drug discovery, though safety data (e.g., flash point, toxicity) are unspecified .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Heterocycle : Pyrazole instead of isoxazole, with a sulfanyl group and trifluoromethyl substituent.
- Impact on Properties :
- The pyrazole core offers distinct hydrogen-bonding capabilities.
- The trifluoromethyl group increases metabolic stability and electronegativity, similar to fluorine substituents in the target compound.
- Structural Data : Detailed bond angles and torsional parameters are available, emphasizing conformational rigidity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The methyl ester in this compound allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy common in isoxazole chemistry .
- Biological Relevance : Fluorine atoms in the 3,5-positions may enhance binding to targets like kinases or GPCRs, as seen in analogs with similar substitution patterns .
- Thermodynamic Stability: The 3,5-difluoro configuration likely improves thermal stability compared to non-fluorinated analogs, though experimental data are needed for confirmation.
Biological Activity
Methyl 5-(3,5-difluorophenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H7F2NO3
- Molecular Weight : 239.175 g/mol
- CAS Number : 1416981-41-3
- LogP : 2.406 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with difluorophenyl derivatives. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.
| Microorganism | IC50 (µM) |
|---|---|
| Mycobacterium tuberculosis | 1.86 |
| Staphylococcus aureus | 3.04 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
| Activity | IC50 (µM) |
|---|---|
| COX-1 | >25 |
| COX-2 | 0.01 |
The selective inhibition of COX-2 over COX-1 suggests potential applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional NSAIDs.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases, possibly through the modulation of neuroinflammatory pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several isoxazole derivatives and tested their antimicrobial efficacy against resistant strains of bacteria. This compound exhibited superior activity against multidrug-resistant strains, suggesting its potential role in addressing antibiotic resistance .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanisms revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The compound was found to inhibit the NF-kB signaling pathway, which is critical in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
